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Compound of Interest

Compound Name: 2-Pyridinecarboxamide

Cat. No.: B142947 Get Quote

The 2-pyridinecarboxamide scaffold is a versatile pharmacophore that has been extensively

explored in medicinal chemistry, leading to the development of analogues with a wide range of

biological activities. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of these analogues, with a focus on their anticancer, antidiabetic, and

antimicrobial properties. The information is intended for researchers, scientists, and drug

development professionals.

Anticancer Activity
2-Pyridinecarboxamide derivatives have shown significant potential as anticancer agents,

primarily through mechanisms like tubulin polymerization inhibition and kinase inhibition.

1.1. As Tubulin Polymerization Inhibitors

Recent studies on 2-Pyridinecarbothioamide (a related scaffold) analogues reveal that strategic

modifications to the N-phenyl ring significantly impact their cytotoxic and tubulin-destabilizing

effects.[1]

Key SAR Findings:

Substituents on the N-phenyl ring: The nature and position of substituents on the N-phenyl

ring are crucial for anticancer activity. Both electron-withdrawing and electron-donating

groups at the 2- or 4-positions have been systematically evaluated.[1]
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Sulfonamide Pharmacophore: The presence of a sulfonamide group is a key feature for

potent tubulin inhibition.[1] For instance, compounds with 4-N,N-dimethylsulfamoyl and 4-

sulfamoyl substituents (compounds 3 and 5 in the source) demonstrated strong cytotoxicity

against MCF-7, PC3, and HepG2 cancer cells, even exceeding the efficacy of the reference

drug colchicine.[1]

Selectivity: Notably, these potent compounds showed lower toxicity towards normal human

lung microvascular endothelial cells (HLMEC) compared to doxorubicin, suggesting a degree

of selectivity for cancer cells.[1]

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibitory Activity of Selected

Sulfonamide-Functionalized 2-Pyridinecarbothioamide Analogs[1]

Compoun
d

Substitue
nt on N-
phenyl
ring

A549 IC₅₀
(μM)

MCF-7
IC₅₀ (μM)

PC3 IC₅₀
(μM)

HepG2
IC₅₀ (μM)

Tubulin
Polymeriz
ation
Inhibition
IC₅₀ (μM)

3

4-N,N-

dimethylsul

famoyl

>10 0.09 0.06 0.08 1.1

5 4-sulfamoyl 0.21 0.11 0.09 0.13 1.4

Colchicine
(Reference

)
0.15 0.12 0.11 0.19 10.6

Doxorubici

n

(Reference

)
0.12 0.34 0.45 0.28 N/A

1.2. As Ribonucleotide Reductase Inhibitors

A series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone

have been evaluated as inhibitors of CDP reductase and for their antineoplastic activity against

L1210 leukemia.[2]

Key SAR Findings:
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Position of Amino Group: 3-aminopyridine-2-carboxaldehyde thiosemicarbazones are more

active than the corresponding 5-amino derivatives in inhibiting ribonucleotide reductase and

L1210 cell growth both in vitro and in vivo.[3] They are also more active than the 3-hydroxy-

derivatives.[3]

N-Acetylation: N-acetylation of the 3-amino group leads to a significant decrease in activity,

whereas N-acetylation of the 5-amino group eliminates in vivo antitumor properties without

altering in vitro inhibitory effects.[3]

Alkylamino Substituents: The 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-

2-carboxaldehyde thiosemicarbazones were found to be potent inhibitors of ribonucleotide

reductase.[2]

Table 2: In Vitro and In Vivo Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone

Analogues against L1210 Leukemia[2]

Compound Substituent
Ribonucleotide
Reductase IC₅₀
(μM)

Optimum % T/C

8 5-(methylamino) 1.3 223

17 5-(ethylamino) 1.0 204

18 5-(allylamino) 1.4 215

1.3. As Kinase Inhibitors

Derivatives of pyridine-urea have been investigated as potential anticancer agents, with some

showing inhibitory activity against VEGFR-2.[4] Additionally, pyridine-2-carboxamide analogues

have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target

for immunotherapy.[5]

Key SAR Findings (Pyridine-Ureas):

Compounds with specific substitutions exhibited potent growth inhibitory activity against the

MCF-7 breast cancer cell line, with IC50 values lower than the reference drug doxorubicin.[4]
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The most effective compounds in the NCI-60 cell line screen showed broad anti-proliferative

activity.[4] These compounds also inhibited VEGFR-2 at micromolar concentrations.[4]

Table 3: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives[4]

Compound
MCF-7 IC₅₀ (µM,
72h)

NCI-60 Mean
Inhibition (%)

VEGFR-2 IC₅₀ (µM)

8b N/A 43 5.0 ± 1.91

8e 0.11 49 3.93 ± 0.73

Doxorubicin 0.80 (48h) N/A N/A

Key SAR Findings (HPK1 Inhibitors):

A series of pyridine-2-carboxamide analogues demonstrated strong HPK1 inhibitory activity.

[5]

Compound 19, in particular, showed excellent kinase selectivity and robust in vivo efficacy in

murine colorectal cancer models when combined with anti-PD-1 therapy.[5]

Experimental Protocols

MTT Assay for Cytotoxicity: This assay measures cell viability based on the metabolic activity

of cells.[1]

Cells are seeded in 96-well plates and incubated with the test compounds for a specified

period.

20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are

incubated for 4 hours at 37°C.[1]

The medium is removed, and 150 μL of DMSO is added to dissolve the formazan crystals.

[1]

Absorbance is measured at 570 nm using a microplate reader.[1]
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Tubulin Polymerization Assay: This assay evaluates the ability of compounds to inhibit the

assembly of tubulin into microtubules.[1]

A reaction mixture is prepared containing tubulin in a glutamate-based buffer.[1]

Test compounds or reference inhibitors are added at various concentrations.[1]

The reaction is initiated by incubating the mixture at 37°C, and the change in absorbance

is monitored over time.[1]

In Vivo Antitumor Activity (L1210 Leukemia Model):

Mice are inoculated with L1210 leukemia cells.[2][6]

Treatment with the test compounds is initiated, typically administered intraperitoneally for a

set number of days.[2][6]

The efficacy is evaluated by comparing the mean survival time of the treated group to the

control group, expressed as the percentage of treated/control (% T/C).[2][6]
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Caption: General workflow for structure-activity relationship (SAR) studies.
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Caption: Mechanism of action for tubulin polymerization inhibitors.

Antidiabetic Activity
Certain 3,6-disubstituted 2-pyridinecarboxamide derivatives have been synthesized and

evaluated as potential antidiabetic agents, acting as glucokinase (GK) activators.[7]

Glucokinase plays a crucial role in glucose metabolism and insulin secretion.[7]

Key SAR Findings:

Substitution at the 3rd position: The introduction of a hydrophobic group, such as a methyl

group, at the 3rd position of the pyridine ring was found to enhance antihyperglycemic

activity.[7]
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Substitution on the amide nucleus: Replacing the hydrogen at the 4th position of the 1,3-

thiazol-2-yl amide nucleus with methyl or ethyl groups led to a decrease in antidiabetic

activity.[7] This suggests that increasing the carbon chain length at this position is

detrimental to activity.[7]

Table 4: In Vivo Glucokinase (GK) Assay Results for 3,6-disubstituted 2-pyridinecarboxamide
Derivatives[7]

Compound Potency Order Key Structural Feature

5g 1
Methyl group at 3-position of

pyridine

5h 2
Methyl group at 3-position of

pyridine

5i 3
Methyl group at 3-position of

pyridine

5j 4
Decreased activity with methyl

on thiazolyl amide

5k 5
Decreased activity with methyl

on thiazolyl amide

5l 6
Decreased activity with ethyl

on thiazolyl amide

Experimental Protocols

Oral Glucose Tolerance Test (OGTT): This is a common in vivo method to assess

antihyperglycemic activity.

Animals are fasted overnight.

The test compounds or vehicle are administered orally.

After a specific time, a glucose load is given orally.
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Blood glucose levels are measured at different time intervals to determine the effect of the

compound on glucose tolerance.
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(Oral, after 30-60 min)

Blood Sample Collection
(Multiple time points)
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Click to download full resolution via product page

Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Antimicrobial and Other Activities
Derivatives of the 2-pyridinecarbothioamide scaffold have also been explored for their

antimicrobial and antitubercular properties.[1] Furthermore, 2-pyridinecarboxylic acid analogues

have demonstrated inhibitory effects on plant growth and certain enzymes like α-amylase and

carboxypeptidase A.[8]
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Key SAR Findings (Antimicrobial):

Structural modifications play a critical role in determining the spectrum and potency of

antimicrobial activity.[1]

Table 5: Minimum Inhibitory Concentration (MIC in μg/mL) of Selected Pyridine-Based

Analogs[1]

Compound Microbial Strain 1 Microbial Strain 2 Microbial Strain 3

Analog A MIC Value MIC Value MIC Value

Analog B MIC Value MIC Value MIC Value

Analog C MIC Value MIC Value MIC Value

(Note: Specific MIC

values were not

provided in the

snippet, but the table

structure is based on

the source's

description.)

Key SAR Findings (Enzyme Inhibition - Plant Growth):

Several 2-pyridinecarboxylic acid-related compounds showed germination inhibition against

Brassica campestris.[8]

2-pyridylacetic acid was the most potent inhibitor of both root growth and the enzymes α-

amylase and carboxypeptidase A.[8]

This guide illustrates that the 2-pyridinecarboxamide core is a valuable starting point for the

design of novel therapeutic agents. The biological activity of these analogues can be finely

tuned by systematic modifications at various positions of the pyridine ring and the carboxamide

side chain, leading to potent and selective compounds for a range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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